Perfluoro(2-methyl-3-pentanone)

描述

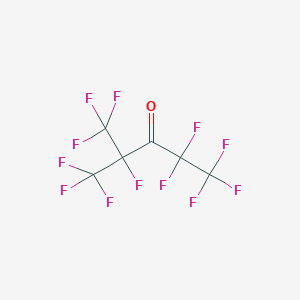

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, also known as perfluoro-2-methyl-3-pentanone, is a fluorinated ketone with the molecular formula C6F12O and a molecular weight of 316.05 g/mol . This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique chemical properties, including high thermal stability and resistance to degradation .

准备方法

The synthesis of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- typically involves the reaction of methyl cyanoacetate with difluoromethyl anhydride under high-temperature conditions . The reaction is followed by purification and separation using gas chromatography or column chromatography . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through advanced purification techniques .

化学反应分析

Photolysis of Perfluoro(2-methyl-3-pentanone)

Photolysis is a primary degradation pathway for perfluoro(2-methyl-3-pentanone) in the atmosphere .

- The molecule absorbs UV light, leading to its decomposition .

- The photolysis of perfluoro(2-methyl-3-pentanone) involves the cleavage of C-C bonds adjacent to the carbonyl group, resulting in the formation of perfluoroalkyl and perfluoroacetyl radicals .

The primary reactions are:Perfluoroacetyl radicals can decompose into CO and perfluoroalkyl radicals or react with O2 to form peroxy radicals .The decomposition of perfluoroacetyl radicals to CO is a significant pathway . The photolysis products include CF3COF and COF2, which originate from reactions involving CF3CF2O2 and (CF3)2CFCO2 radicals . These radicals can also lead to the formation of CF3CF2OH and CF3OH, which further transform into COF2 .

Atmospheric Reactions and Lifetimes

- Perfluoro(2-methyl-3-pentanone) has a short atmospheric lifetime, estimated to be around 1 week, due to its susceptibility to photolysis .

- The global warming potential (GWP) of perfluoro(2-methyl-3-pentanone) is considered negligible . Studies showed a GWP100 less than 0.21 .

- It is excluded from the Montreal Protocol because it is considered a non-ozone depleting substance .

Other Reactions

While photolysis is the most studied reaction, perfluoro(2-methyl-3-pentanone) can also undergo other reactions:

- Synthesis : Perfluoro(2-methyl-3-pentanone) can be synthesized from perfluoro-2,3-epoxy-2-methyl pentane using fluoride salts and ether compounds as catalysts . The reaction conditions are mild, with temperatures typically between 10 and 70°C .

- Combustion Inhibition: Perfluoro(2-methyl-3-pentanone) has been investigated for its inhibitory effect on the combustion of gasoline blended with biomass additives .

Environmental Impact

- The atmospheric lifetime of perfluoro(2-methyl-3-pentanone) is relatively short, leading to a negligible impact on global warming .

- Photolysis in the atmosphere is the dominant removal process .

- The compound's chemical structure makes it a possible greenhouse gas if its atmospheric lifetime were long enough, but studies have shown this is not the case .

科学研究应用

Fire Suppression

Overview : PF-2M3P has emerged as a viable alternative to halons and other ozone-depleting substances in fire suppression systems. Its effectiveness and low environmental impact make it a preferred choice in various sectors.

Key Properties :

- Chemical Structure : C6F12O

- Fire Extinguishing Efficiency : Exhibits high dielectric strength and excellent thermal stability, making it suitable for electronic equipment and specialized fire suppression systems .

- Toxicity : Considered to have low toxicity compared to traditional firefighting agents .

Case Studies :

- A study demonstrated the effectiveness of PF-2M3P in extinguishing fires involving molten magnesium, highlighting its unique ability to protect against high-temperature fires .

| Property | Value |

|---|---|

| Flash Point | > 100 °C |

| Boiling Point | 56 °C |

| Global Warming Potential | Negligible |

Cooling Systems

Overview : PF-2M3P is utilized in advanced cooling applications due to its favorable thermophysical properties. It serves as a heat transfer fluid in electronic cooling systems.

Key Advantages :

- High Dielectric Strength : Allows safe use in electrical equipment without risk of short circuits .

- Thermal Stability : Maintains performance across a wide temperature range, making it ideal for high-performance cooling applications .

Research Findings :

- An experimental study evaluated the transportation characteristics of PF-2M3P in horizontal pipes, indicating its potential for efficient heat transfer in industrial applications .

Environmental Impact Studies

Overview : Research on PF-2M3P also focuses on its atmospheric behavior and potential environmental impacts. Understanding its photolysis and degradation pathways is crucial for assessing long-term effects.

Photolysis Studies :

- Photolysis rates were measured under natural sunlight conditions, revealing an atmospheric lifetime of approximately one week, which suggests limited persistence in the environment .

| Parameter | Value |

|---|---|

| Photolysis Rate (s^-1) | (6.4 ± 0.3) x 10^-6 |

| Effective Quantum Yield | 0.043 ± 0.011 |

Material Compatibility

Overview : The compatibility of PF-2M3P with various materials is essential for its application in fire suppression and cooling systems.

Findings :

作用机制

The mechanism of action of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated groups. These interactions can disrupt hydrogen bonding and hydrophobic interactions, affecting the structure and function of proteins and enzymes . The pathways involved include the inhibition of enzyme activity and alteration of protein folding dynamics .

相似化合物的比较

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to degradation . Similar compounds include:

Perfluoro-2-methyl-3-pentanone: Another fluorinated ketone with similar properties.

Perfluoroethyl perfluoroisopropyl ketone: Known for its use in fire suppression and cooling systems.

Heptafluoroisopropylpentafluoroethyl ketone: Used in similar applications but with slightly different chemical properties.

These compounds share similar applications but differ in their specific chemical structures and properties, making 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- unique in its own right .

生物活性

Perfluoro(2-methyl-3-pentanone), also known as PF-2M3P, is a fluorinated ketone with the chemical formula and CAS number 756-13-8. This compound has garnered attention due to its unique properties and potential applications, particularly in industrial settings. Understanding its biological activity is crucial for assessing its safety and environmental impact.

PF-2M3P is characterized by a fully fluorinated carbon chain, which imparts exceptional stability and resistance to degradation. The strong carbon-fluorine bonds contribute to its unique chemical behavior, making it useful in various applications, including as a solvent and cleaning agent. The structure of PF-2M3P can be represented as follows:

Toxicological Profile

Environmental Impact

PF-2M3P has been shown to undergo photolysis in the atmosphere, leading to the formation of various degradation products such as carbon monoxide (CO) and carbonyl fluoride (COF₂) under sunlight exposure . This degradation pathway highlights its potential environmental persistence, raising concerns about its long-term ecological effects.

Case Studies

-

Photolysis Experiments : In a controlled study examining the atmospheric fate of PF-2M3P, researchers observed that exposure to sunlight resulted in significant degradation, with a notable yield of CO and COF₂ being produced . The study utilized a 3.4 m³ outdoor chamber to simulate environmental conditions and monitor product formation over time.

This data underscores the compound's reactivity under UV light, which may have implications for air quality and atmospheric chemistry.

Time (hours) CO Formation (molecules/cm³) COF₂ Formation (molecules/cm³) 0 0 0 4 8 - Chronic Exposure Studies : A series of chronic exposure studies conducted on laboratory animals indicated that while PF-2M3P does not exhibit acute toxicity, prolonged exposure may lead to mild systemic effects, warranting further investigation into its long-term health implications .

属性

IUPAC Name |

1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLFHPWPTXWZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2C(O)CF(CF3)2, C6F12O | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074932 | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-13-8 | |

| Record name | 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl )-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。